REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:14])[C:3]([C:5]1[C:9]([N+:10]([O-])=O)=[CH:8][N:7]([CH3:13])[N:6]=1)=[O:4]>CO.[Pd]>[NH2:10][C:9]1[C:5]([C:3]([N:2]([CH3:14])[CH3:1])=[O:4])=[N:6][N:7]([CH3:13])[CH:8]=1
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1=NN(C=C1[N+](=O)[O-])C)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under a hydrogen atmosphere overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst filtered off
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NN(C1)C)C(=O)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |